molecular formula C11H17N3O3 B2499493 tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1823862-82-3

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2499493
CAS No.: 1823862-82-3
M. Wt: 239.275
InChI Key: QENZCIOPIXEGSR-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, producing the desired compound under mild conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyrazine core is less common compared to other heterocyclic systems, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

tert-butyl 3-hydroxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)9(15)6-12-14/h6,15H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZCIOPIXEGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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